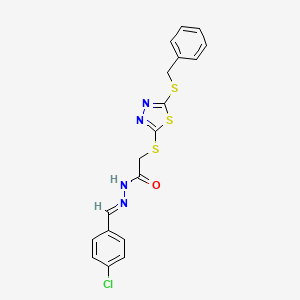

2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N'-(4-chlorobenzylidene)acetohydrazide

Beschreibung

2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N'-(4-chlorobenzylidene)acetohydrazide (CAS: 315201-05-9) is a hybrid molecule combining a 1,3,4-thiadiazole core with a benzylthio substituent and an acetohydrazide moiety linked to a 4-chlorobenzylidene group. The 1,3,4-thiadiazole scaffold is renowned for its broad-spectrum biological activities, including anticancer, antifungal, and kinase inhibition properties .

This compound is synthesized via a multi-step process involving cyclization, hydrazide formation, and Schiff base condensation, as detailed in analogous procedures . Its structural complexity and functional diversity make it a promising candidate for pharmacological studies.

Eigenschaften

CAS-Nummer |

315201-05-9 |

|---|---|

Molekularformel |

C18H15ClN4OS3 |

Molekulargewicht |

435.0 g/mol |

IUPAC-Name |

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C18H15ClN4OS3/c19-15-8-6-13(7-9-15)10-20-21-16(24)12-26-18-23-22-17(27-18)25-11-14-4-2-1-3-5-14/h1-10H,11-12H2,(H,21,24)/b20-10+ |

InChI-Schlüssel |

FFIGCCNBAOFNJE-KEBDBYFISA-N |

Isomerische SMILES |

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=C(C=C3)Cl |

Kanonische SMILES |

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N’-(4-Chlorobenzyliden)acetohydrazid umfasst typischerweise mehrere Schritte:

Bildung von 5-(Benzylthio)-1,3,4-thiadiazol: Dies kann durch Reaktion von Benzylchlorid mit Thioharnstoff zu Benzylthioharnstoff erreicht werden, der dann mit Schwefel und Hydrazin cyclisiert wird, um den Thiadiazolring zu bilden.

Thioether-Bildung: Die Thiadiazolverbindung wird dann mit einem geeigneten Thiol umgesetzt, um die Thioethergruppe einzuführen.

Hydrazid-Bildung: Die Thioetherverbindung wird dann mit Hydrazinhydrat umgesetzt, um das Acetohydrazid zu bilden.

Schiff-Base-Bildung: Schließlich wird das Acetohydrazid mit 4-Chlorbenzaldehyd kondensiert, um die gewünschte Verbindung zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von automatisierten Reaktoren, kontrollierten Temperatur- und Druckbedingungen sowie Reinigungsverfahren wie Umkristallisation und Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Schwefelatomen, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können an den Stickstoffatomen auftreten, was möglicherweise zur Bildung von Aminen führt.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Benzyl- und Chlorobenzylidengruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.

Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Amine.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der genaue Wirkmechanismus von 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N’-(4-Chlorobenzyliden)acetohydrazid ist nicht gut dokumentiert. Aufgrund seiner Struktur ist es wahrscheinlich, dass es mit biologischen Molekülen durch Folgendes interagiert:

Bindung an Enzyme: Die Verbindung könnte die Enzymaktivität hemmen, indem sie an die aktive Stelle oder allosterische Stellen bindet.

DNA-Interkalation: Die planare Struktur des Thiadiazolrings könnte es ermöglichen, sich in die DNA zu interkalieren und so Replikations- und Transkriptionsprozesse zu stören.

Erzeugung von reaktiven Sauerstoffspezies (ROS): Die Verbindung könnte ROS erzeugen, was zu oxidativem Stress und Zelltod führt.

Wirkmechanismus

The exact mechanism of action of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N’-(4-chlorobenzylidene)acetohydrazide is not well-documented. based on its structure, it is likely to interact with biological molecules through:

Binding to Enzymes: The compound could inhibit enzyme activity by binding to the active site or allosteric sites.

DNA Intercalation: The planar structure of the thiadiazole ring could allow it to intercalate into DNA, disrupting replication and transcription processes.

Reactive Oxygen Species (ROS) Generation: The compound could generate ROS, leading to oxidative stress and cell death.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of 1,3,4-Thiadiazole Derivatives

Key Observations:

- Benzylthio vs. Alkylthio Substituents: Benzylthio-containing derivatives (e.g., Target Compound, 5h) exhibit higher yields (85–88%) compared to methylthio/ethylthio analogues (72–79%) . This may reflect improved solubility during synthesis.

- Chlorobenzylidene vs. Methoxybenzylidene: The 4-chloro group (Target Compound) correlates with enhanced anticancer activity (IC₅₀: 8.2 µM against U87 glioblastoma), whereas methoxy-substituted derivatives (5m) show stronger antifungal effects (MIC: 4 µg/mL against Candida) .

- Phenoxy vs. Acetohydrazide Linkers: Phenoxy-linked derivatives (5e, 5j) display moderate antifungal activity, while acetohydrazide derivatives (Target Compound) demonstrate dual kinase inhibition (IC₅₀: 0.3 µM for src) .

Comparison with Benzothiazole and Quinoxaline Analogues

Benzothiazole Derivatives (): Compounds like 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide (4a–4j) share the acetohydrazide linker but replace thiadiazole with benzothiazole. These analogues show selective cytotoxicity against HT-29 colorectal adenocarcinoma (IC₅₀: 12.7 µM) but reduced activity against MCF-7 breast cancer compared to the Target Compound .

Quinoxaline Derivatives (): 2-((3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N'-(4-chlorobenzylidene)acetohydrazide (8a) exhibits lower anticancer potency (IC₅₀: 28 µM against PC3) than the Target Compound, suggesting the thiadiazole core is critical for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.